An In-depth Technical Guide to Methyl 2-chloro-5-fluoronicotinate: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 2-chloro-5-fluoronicotinate: Synthesis, Reactivity, and Applications in Drug Discovery
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Abstract
Methyl 2-chloro-5-fluoronicotinate (CAS No. 847729-27-5) is a halogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, an electron-withdrawing fluorine at the 5-position, and a methyl ester at the 3-position, imbues it with a versatile reactivity profile. This guide provides a comprehensive technical overview of its chemical properties, detailed synthesis protocols, characteristic reactivity in key cross-coupling reactions, and its strategic application in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of a Polysubstituted Pyridine Core
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic functionalization of this core is a cornerstone of rational drug design. Methyl 2-chloro-5-fluoronicotinate serves as an exemplary case of a highly valuable, functionalized heterocyclic intermediate. The chlorine atom at the 2-position is primed for nucleophilic aromatic substitution (SNAr) and, more significantly, for palladium-catalyzed cross-coupling reactions. The fluorine atom at the 5-position modulates the electronic properties of the ring, often enhancing metabolic stability and binding affinity of the final drug molecule. The methyl ester at the 3-position provides a handle for further synthetic elaboration, typically through hydrolysis and subsequent amide bond formation. Understanding the interplay of these functionalities is key to leveraging this compound's full synthetic potential.
Physicochemical & Structural Properties
A summary of the key physicochemical properties of Methyl 2-chloro-5-fluoronicotinate is presented in Table 1.
| Property | Value | Source |
| CAS Number | 847729-27-5 | [1][2][3] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [4] |
| Appearance | Solid | |
| SMILES | COC(=O)c1cc(F)cnc1Cl | |
| InChI Key | VYUNQTNDEVFXPO-UHFFFAOYSA-N |
Synthesis Methodologies: Accessing the Core Scaffold
The synthesis of Methyl 2-chloro-5-fluoronicotinate can be approached via two primary strategic routes, each with its own merits regarding starting material availability, scalability, and reaction conditions.
Route A: Esterification of 2-Chloro-5-fluoronicotinic Acid
This is the most direct and conventional approach, predicated on the availability of the corresponding carboxylic acid. The esterification is a standard transformation, but the choice of reagents is critical to avoid side reactions.
Caption: Workflow for the esterification synthesis route.
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Dissolution: Dissolve 2-Chloro-5-fluoronicotinic acid (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Esterification: Slowly add a solution of (Trimethylsilyl)diazomethane (2.0 eq) in hexanes to the stirring mixture at 0 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the dropwise addition of acetic acid until gas evolution ceases.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure Methyl 2-chloro-5-fluoronicotinate.
Self-Validation: The purity of the final product should be confirmed by ¹H NMR and LC-MS analysis. The expected ¹H NMR spectrum will show a singlet for the methyl ester protons around 3.9 ppm and two distinct aromatic signals.
Route B: Selective Dechlorination of a Dichloro Precursor
An alternative and potentially more economical route for large-scale synthesis involves the selective catalytic hydrogenation of a dichloro precursor, namely 2,6-dichloro-5-fluoro-nicotinic acid methyl ester.[5] This method leverages the differential reactivity of the two chlorine atoms on the pyridine ring.
Caption: Workflow for the selective dechlorination synthesis route.
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Reactor Setup: To a suitable hydrogenation reactor, add 2,6-dichloro-5-fluoro-nicotinic acid methyl ester (1.0 eq), ethyl acetate as the solvent, triethylamine (1.5 eq), and 5% Raney Nickel catalyst.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 3 atmospheres with hydrogen and heat to 40 °C. Maintain stirring for 12 hours.
-
Workup: After cooling and venting the reactor, carefully filter the reaction mixture to remove the Raney Nickel catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield Methyl 2-chloro-5-fluoronicotinate.[5]
Causality: The selectivity of this reaction hinges on the electronic and steric environment of the two chlorine atoms. The chlorine at the 6-position is more susceptible to hydrogenolysis than the chlorine at the 2-position, which is adjacent to the ester group. The choice of catalyst (Raney Nickel) and conditions are optimized to favor this selective removal.
Spectroscopic Characterization
While a comprehensive, publicly available dataset for Methyl 2-chloro-5-fluoronicotinate is limited, data from closely related analogues and supplier information can provide a reliable characterization profile.
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¹H NMR: The proton NMR is the most straightforward characterization method. Key expected signals include a singlet for the methyl ester protons (O-CH₃) and two doublets or doublet of doublets in the aromatic region, corresponding to the two protons on the pyridine ring.
-
¹³C NMR: The carbon spectrum provides more detailed structural information. A Chinese patent for the corresponding ethyl ester (ethyl 2-chloro-5-fluoronicotinate) provides valuable insight into the expected chemical shifts for the pyridine core.[5] The carbon attached to the fluorine will exhibit a large C-F coupling constant.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
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IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will correspond to C-Cl, C-F, and C-O bond vibrations.
Chemical Reactivity and Synthetic Utility
The synthetic power of Methyl 2-chloro-5-fluoronicotinate lies in the reactivity of the C2-chloro substituent, which is the primary site for introducing molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters. This is a powerful method for constructing biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
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Setup: To a reaction vessel, add Methyl 2-chloro-5-fluoronicotinate (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd₂(dba)₃ with a phosphine ligand) in a degassed solvent (e.g., dioxane, toluene, or DMF/water).
-
Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction, filter if necessary, and perform an aqueous workup. Purify the crude product by chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a similarly powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[6] This allows for the direct coupling of primary or secondary amines to the C2 position of the pyridine ring, a crucial step in the synthesis of many bioactive compounds. The reactivity of the C-Cl bond is generally lower than C-Br or C-I, often necessitating the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos) to facilitate the rate-limiting oxidative addition step.
-
Setup: In a glovebox or under a strictly inert atmosphere, combine Methyl 2-chloro-5-fluoronicotinate (1.0 eq), the desired amine (1.1-1.5 eq), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.2-2.0 eq), a palladium precatalyst, and a suitable phosphine ligand in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed, as monitored by an appropriate chromatographic technique.
-
Workup and Purification: Cool the reaction, quench carefully, and perform a standard aqueous workup. The desired aminated product is then purified.
Application in Drug Development: A Gateway to Complex Therapeutics
The 2-chloro-5-fluoronicotinic acid scaffold is a key component in the synthesis of several modern pharmaceuticals. A prominent example is the synthesis of Sotorasib (Lumakras™), an FDA-approved inhibitor of the KRASG12C mutant protein used in the treatment of non-small-cell lung cancer.[7]
The synthesis of Sotorasib begins with 2,6-dichloro-5-fluoronicotinic acid, a close relative and precursor to the title compound.[7] This starting material is first converted to an acyl chloride and then an amide. This amide undergoes a condensation and cyclization sequence to build the core of the drug molecule. This example powerfully illustrates the industrial relevance of this substitution pattern, where the 5-fluoro and a C2-leaving group (in this case, a chloro group that is displaced during the cyclization) are essential for constructing the final complex architecture. The availability of Methyl 2-chloro-5-fluoronicotinate provides a direct and versatile entry point into analogues and derivatives of such important therapeutic agents.
Safety, Handling, and Disposal
As a halogenated, reactive organic compound, Methyl 2-chloro-5-fluoronicotinate requires careful handling in a laboratory setting.
Hazard Identification[1]
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Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3), H335: May cause respiratory irritation.
Recommended Handling Procedures[1]
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, impervious gloves (e.g., nitrile or neoprene), and a lab coat.[1]
-
Precautions: Avoid inhalation of dust or vapors.[1] Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal
Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.[1]
Conclusion
Methyl 2-chloro-5-fluoronicotinate is a synthetically versatile and highly valuable building block for drug discovery and development. Its well-defined reactivity, particularly at the C2-chloro position, allows for the strategic and efficient introduction of diverse chemical functionalities through robust and scalable methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The demonstrated importance of the 2-chloro-5-fluoropyridine core in approved pharmaceuticals underscores the continued relevance of this intermediate. This guide provides the foundational knowledge for researchers to safely and effectively incorporate this powerful tool into their synthetic programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
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Shanghai Yaoming Kangde New Drug Development Co Ltd. (2007). Preparation of 2-chloro-5-fluoro-nicotinic acid ester and acid. Eureka | Patsnap. [Link]
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MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
- Bayer Aktiengesellschaft. (2002). Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid. US6441182B1.
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Accela ChemBio Inc. (2023). 847729-27-5,Methyl 2-Chloro-5-fluoronicotinate. AccelaChem. [Link]
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Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-92. [Link]
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